molecular formula C16H11FN2OS B2964311 (5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2176152-36-4

(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2964311
CAS No.: 2176152-36-4
M. Wt: 298.34
InChI Key: UGHLVIUIJXNKEZ-UHFFFAOYSA-N
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Description

(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C16H11FN2OS and its molecular weight is 298.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of medicinal chemistry has explored various compounds structurally related to (5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone. For instance, Malik and Khan (2014) synthesized a series of novel derivatives as anticonvulsant agents, showcasing the potential of structurally similar compounds in neurological applications (Malik & Khan, 2014). Additionally, Prasad et al. (2018) investigated the structural characteristics and antiproliferative activity of a related compound, contributing to the understanding of its potential in cancer research (Prasad et al., 2018).

Advanced Synthesis Techniques

Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a related compound, demonstrating advanced synthetic techniques that could be applicable to the synthesis of this compound (Moreno-Fuquen et al., 2019). This highlights the compound's relevance in exploring new synthetic methodologies.

Formulation and Solubility Studies

Burton et al. (2012) focused on developing a suitable formulation for a structurally similar compound, which has implications for enhancing the bioavailability and effectiveness of this compound (Burton et al., 2012).

Optical and Fluorescence Properties

Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally similar, to study their absorption and fluorescence spectra. This research is relevant for understanding the optical properties of this compound (Volpi et al., 2017).

Anticancer Activity

Hammam et al. (2005) studied novel fluoro-substituted benzo[b]pyran compounds for their anti-lung cancer activity. This research can provide insights into the potential anticancer applications of this compound (Hammam et al., 2005).

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-12-3-4-14-11(6-12)7-15(21-14)16(20)19-8-10-2-1-5-18-13(10)9-19/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHLVIUIJXNKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC4=C(S3)C=CC(=C4)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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